Dichloro-2,6-dimethoxyphenol

Description

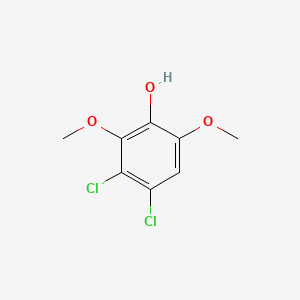

3,5-Dichloro-2,6-dimethoxyphenol (CAS RN: 78782-46-4) is a chlorinated phenolic compound with the molecular formula C₈H₈Cl₂O₃ and a molecular weight of 223.06 g/mol . Its IUPAC name, 3,5-bis(chloranyl)-2,6-dimethoxy-phenol, reflects its structural features: two chlorine atoms at the 3- and 5-positions of the benzene ring and methoxy (-OCH₃) groups at the 2- and 6-positions. This compound is also known as 3,5-dichlorosyringol, highlighting its structural similarity to syringol (2,6-dimethoxyphenol), a lignin-derived molecule . The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups influences its chemical reactivity, solubility, and stability.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O3/c1-12-5-3-4(9)6(10)8(13-2)7(5)11/h3,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOQOMYEUOWSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1O)OC)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957289 | |

| Record name | 3,4-Dichloro-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35869-50-2, 75248-88-3 | |

| Record name | 3,4-Dihloro-2,6-dimethoxyphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035869502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloro-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075248883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloro-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloro-2,6-dimethoxyphenol typically involves the chlorination of 2,6-dimethoxyphenol. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions on the phenol ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Dealkylation to Pyrogallol

2,6-Dimethoxyphenol can be dealkylated to regenerate pyrogallol (1,2,3-trihydroxybenzene) using aqueous hydrobromic acid (HBr) under reflux. Example conditions:

This reaction reverses the methylation process, stripping methyl groups via hydrobromic acid-mediated cleavage.

Oxidative Amination

In catalytic systems (e.g., M[TPP]Cl with M = Fe or Mn), 2,6-dimethoxyphenol undergoes para-selective oxidative amination with anilines to form quinamine intermediates. These intermediates rearrange into benzoquinone anils or N, O-biaryl compounds depending on substituent stability .

Reactions of 2,6-Dichlorophenol

While not directly related to the dichloro-dimethoxy derivative, 2,6-dichlorophenol undergoes distinct transformations:

Nitration

Nitration of 2,6-dichlorophenol with aqueous nitric acid yields 2,6-dichloro-4-nitrophenol . Key reaction details:

-

Conditions : 25% nitric acid, 35°C, 30–90 minutes

-

Yield : 87–88.7%

-

Byproducts : None reported; product isolated as a pale yellow powder

Comparative Analysis of Related Compounds

Scientific Research Applications

Pharmaceutical Applications

Dichloro-2,6-dimethoxyphenol has been investigated for its potential therapeutic properties, particularly in the development of anti-cancer and anti-microbial agents.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain synthesized analogs showed promising activity against breast cancer cells, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) revealed that modifications at specific positions on the phenolic ring could enhance potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.3 |

| Compound B | HeLa (Cervical Cancer) | 4.8 |

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against a range of pathogens. A study reported that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Agricultural Applications

The compound has been explored as a potential fungicide due to its antifungal properties.

Fungicidal Activity

A study focused on the antifungal activity of this compound against Botrytis cinerea, a common plant pathogen. The results indicated that the compound effectively inhibited fungal growth, making it a candidate for agricultural use.

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 50 | 15 |

| 100 | 25 |

Environmental Applications

This compound is also being researched for its role in bioremediation processes.

Biodegradation Studies

Recent studies have focused on the biodegradation pathways of this compound by microbial strains. Research has shown that certain bacteria can utilize this compound as a carbon source, leading to its breakdown into less toxic metabolites.

| Microbial Strain | Degradation Rate (%) |

|---|---|

| Pseudomonas sp. | 85 |

| Bacillus sp. | 75 |

Case Study 1: Anticancer Research

In a collaborative study conducted by several research institutions, a series of this compound derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to unsubstituted analogs.

Case Study 2: Agricultural Field Trials

Field trials were conducted to evaluate the efficacy of this compound as a fungicide on tomato crops affected by Botrytis cinerea. The treated plots showed a significant reduction in disease incidence compared to untreated controls.

Mechanism of Action

The mechanism of action of Dichloro-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways:

Oxidation Mechanism: The compound undergoes oxidation reactions catalyzed by enzymes such as laccases, leading to the formation of radical intermediates and subsequent coupling reactions.

Molecular Targets: The phenolic structure allows it to interact with various enzymes and proteins, influencing their activity and function.

Pathways Involved: The compound can participate in redox reactions, impacting cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

The following analysis compares 3,5-dichloro-2,6-dimethoxyphenol with structurally related chlorophenols and methoxy-substituted phenolic derivatives. Key differences in substitution patterns, physicochemical properties, and applications are highlighted.

Structural Analogues and Substitution Effects

Key Observations :

- Substituent Position: Chlorine at the 3,5-positions in 3,5-dichloro-2,6-dimethoxyphenol reduces steric hindrance compared to 2,6-dichloro isomers (e.g., CAS 4892-23-3), enabling better interaction with biomolecules or catalysts .

- Functional Groups: Methoxy groups enhance oxidation stability compared to unsubstituted chlorophenols. For instance, 4-allyl-2,6-dimethoxyphenol (a structural analog without Cl) shows similar oxidation resistance in lipid matrices, suggesting methoxy groups dominate stability over chlorination .

- However, dichlorophenols with adjacent Cl substituents (e.g., 2,3- or 3,4-dichlorophenol) are associated with higher acute toxicity (LD₅₀ < 500 mg/kg in rodents) due to increased reactivity and bioaccumulation .

Oxidation Stability

A 2014 study compared the oxidation inhibition efficacy of catechol (a dihydroxybenzene) and 4-allyl-2,6-dimethoxyphenol in lipid matrices using Rancimat and PetroOXY methods. By analogy, 3,5-dichloro-2,6-dimethoxyphenol may exhibit enhanced stability over non-methoxy chlorophenols, though chlorine’s electron-withdrawing effect could slightly counteract this benefit.

Biological Activity

Dichloro-2,6-dimethoxyphenol (DC-DMP) is a phenolic compound with significant biological activity, particularly in the fields of microbiology and enzymology. This article reviews its biological properties, mechanisms of action, and applications based on diverse research findings.

This compound has the molecular formula C₈H₈Cl₂O₃ and is characterized by two chlorine atoms and two methoxy groups attached to a phenolic ring. Its structure allows for various chemical interactions, making it a versatile compound in both organic synthesis and biological studies .

DC-DMP's biological activity can be attributed to its ability to participate in redox reactions, which influence cellular oxidative stress and signaling pathways. The compound is known to undergo oxidation catalyzed by enzymes such as laccases, leading to the formation of reactive intermediates that can interact with various biological targets.

Key Mechanisms:

- Oxidation: Forms radical intermediates that can couple with other molecules.

- Enzyme Interaction: Influences the activity of enzymes involved in metabolic pathways.

- Cellular Impact: Modulates oxidative stress levels within cells.

Antimicrobial Properties

DC-DMP has been investigated for its antimicrobial effects against various pathogens. A study highlighted its antifungal activity against Botrytis cinerea, a significant plant pathogen. The compound demonstrated higher antifungal activity compared to its parent compounds, suggesting that modifications in the molecular structure enhance efficacy .

Table 1: Antifungal Activity Against Botrytis cinerea

| Compound | Activity Level |

|---|---|

| This compound | High |

| 2,6-Dimethoxyphenol | Moderate |

| 3,5-Dichlorinated Derivative | Highest |

Enzymatic Studies

In enzymatic studies, DC-DMP has been utilized as a substrate for laccase enzymes. This application helps researchers understand enzyme-substrate interactions and the mechanisms of oxidation in phenolic compounds. The compound's structure facilitates these interactions, leading to significant findings in enzymatic catalysis .

Case Studies and Research Findings

- Antifungal Activity Study : A study conducted using laccase from Trametes versicolor demonstrated that DC-DMP derivatives exhibited enhanced antifungal properties compared to unmodified phenolic compounds. The study concluded that structural modifications significantly impacted the biological activity of these compounds .

- Enzymatic Reaction Analysis : Research analyzing the reaction mechanisms involving DC-DMP revealed that it acts as an effective electron donor in oxidation reactions, contributing to the understanding of redox processes in biological systems .

- Safety Assessment : A safety assessment indicated that while DC-DMP exhibits biological activity, it also requires careful evaluation regarding toxicity and exposure levels. The NOAEL (No Observed Adverse Effect Level) for reproductive toxicity was determined to be 3.3 mg/kg/day, emphasizing the need for controlled use in both research and industrial applications .

Q & A

Q. What are the recommended methodologies for synthesizing dichloro-2,6-dimethoxyphenol derivatives with enhanced antioxidant properties?

To synthesize derivatives, employ nucleophilic substitution or coupling reactions using 2,6-dimethoxyphenol as a precursor. For example, KF Ali (2015) synthesized 5-amino-1,3,4-oxadiazole derivatives by reacting 2,6-dimethoxyphenol with hydrazine hydrate and carbon disulfide, followed by cyclization. Antioxidant activity can be assessed via DPPH radical scavenging assays or cyclic voltammetry to evaluate electron-donating capacity .

Q. How can researchers confirm the purity and structural integrity of this compound?

Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify methoxy and chlorine substituents. Mass spectrometry (MS) provides molecular weight validation. For example, Sigma-Aldrich reports analytical-grade 2,6-dimethoxyphenol derivatives validated via these techniques .

Q. What experimental designs are suitable for assessing the antioxidant capacity of this compound derivatives?

Adopt a two-step approach:

In vitro assays : Use DPPH, ABTS, or FRAP assays to measure radical scavenging activity.

Electrochemical characterization : Employ cyclic voltammetry (CV) to study redox behavior, as demonstrated for laccase-catalyzed oxidation of 2,6-dimethoxyphenol .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic degradation of this compound under oxidative conditions?

Studies on 2,6-dichlorophenol (a structural analog) reveal that oxidative degradation via Fenton-like catalysts (e.g., Fe³⁺/H₂O₂) generates hydroxyl radicals (·OH), cleaving aromatic rings. Advanced techniques like LC-MS or GC-MS identify intermediates such as chlorinated quinones. Catalytic efficiency depends on pH, catalyst loading, and chloride ion concentration .

Q. How can Henry’s Law constants inform environmental fate studies of this compound?

Henry’s Law constants (e.g., 1.4×10¹ atm·m³/mol for 3,5-dichloro-2,6-dimethoxyphenol) predict volatilization from water to air. Combine these with octanol-water partition coefficients (log KOW) to model environmental partitioning. Lei et al. (1999) used such data to assess atmospheric persistence .

Q. What electrochemical methods elucidate enzymatic oxidation pathways of this compound?

Laccase-catalyzed oxidation can be studied via amperometric biosensors. GJ Mattos et al. (2022) demonstrated this by immobilizing laccase on carbon electrodes and measuring current changes during 2,6-dimethoxyphenol oxidation. Differential pulse voltammetry (DPV) further resolves redox peaks .

Q. How should researchers address contradictions in bioinhibition data from sludge treatment studies involving chlorinated phenols?

Contradictions in microbial inhibition (e.g., EC₅₀ values) may arise from sludge composition or acclimatization periods. Standardize test conditions (e.g., OECD 209 guidelines) and use metagenomic analysis to correlate microbial diversity with degradation efficiency. Evidence from long-term sludge studies highlights the role of acclimatized microbial consortia in mitigating toxicity .

Q. What structure-activity relationships (SARs) govern the repellent efficacy of this compound derivatives?

SAR studies on 4-allyl-2,6-dimethoxyphenol show that electron-donating groups (e.g., methoxy) enhance repellency by interacting with insect olfactory receptors. Dual-choice assays with Anopheles gambiae validate efficacy, while subtractive bioassays isolate active components in blends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.